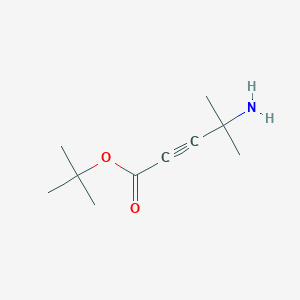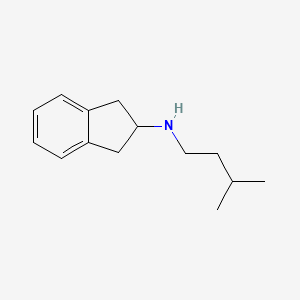
n-Isopentyl-2,3-dihydro-1h-inden-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Isopentyl-2,3-dihydro-1h-inden-2-amine is a chemical compound with the molecular formula C14H21N It is a derivative of indane, a bicyclic hydrocarbon, and contains an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopentyl-2,3-dihydro-1h-inden-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine in a solvent like 1-propanol . The reaction is carried out under reflux conditions to yield the desired indane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
n-Isopentyl-2,3-dihydro-1h-inden-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.
科学研究应用
n-Isopentyl-2,3-dihydro-1h-inden-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
作用机制
The mechanism of action of n-Isopentyl-2,3-dihydro-1h-inden-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
相似化合物的比较
Similar Compounds
2-Aminoindane: A related compound with similar structural features but different substituents.
N-Methyl-2-aminoindane: Another derivative with a methyl group attached to the nitrogen atom.
Indan-2-amine: A simpler analog without the isopentyl group.
Uniqueness
n-Isopentyl-2,3-dihydro-1h-inden-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopentyl group can influence its lipophilicity, receptor binding affinity, and overall pharmacokinetic profile, making it a valuable compound for research and development .
属性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC 名称 |
N-(3-methylbutyl)-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C14H21N/c1-11(2)7-8-15-14-9-12-5-3-4-6-13(12)10-14/h3-6,11,14-15H,7-10H2,1-2H3 |
InChI 键 |
ZKZXZQZBHVNEFC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCNC1CC2=CC=CC=C2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


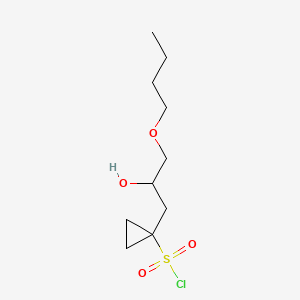

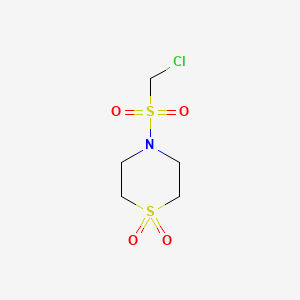

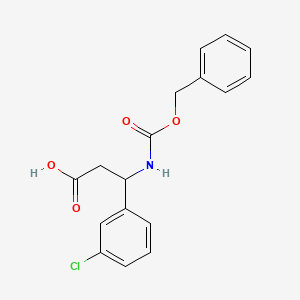
![2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13638297.png)
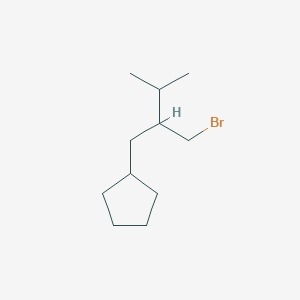
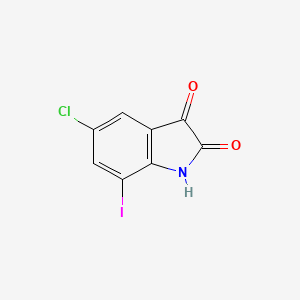
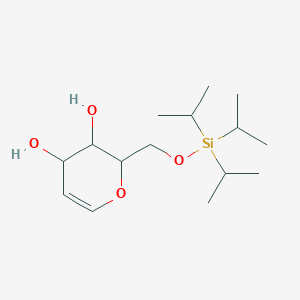
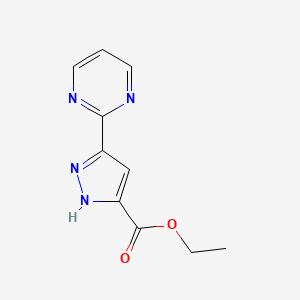
![(1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)
![(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B13638354.png)
